molecular formula C17H18BrN3O2S B14920844 (2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarbothioamide

(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarbothioamide

Cat. No.: B14920844
M. Wt: 408.3 g/mol
InChI Key: SVCQVWACPAZSFY-AWQFTUOYSA-N
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Description

2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of a methoxy-substituted aromatic compoundThe final step involves the condensation of the resulting intermediate with hydrazinecarbothioamide under specific reaction conditions, such as controlled temperature and pH, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .

Scientific Research Applications

2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-((E)-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
  • 2-({[4-(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL) METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-6-METHOXY PHENOL

Uniqueness

Its brominated aromatic ring, methoxy group, and hydrazinecarbothioamide moiety make it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C17H18BrN3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

[(E)-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C17H18BrN3O2S/c1-11-5-3-4-6-13(11)10-23-16-14(18)7-12(8-15(16)22-2)9-20-21-17(19)24/h3-9H,10H2,1-2H3,(H3,19,21,24)/b20-9+

InChI Key

SVCQVWACPAZSFY-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=N/NC(=S)N)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=NNC(=S)N)OC

Origin of Product

United States

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